

5-(4-Methoxyphenyl)-2-furoic acid chemical properties

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739

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An In-depth Technical Guide to the Chemical Properties of **5-(4-Methoxyphenyl)-2-furoic acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Methoxyphenyl)-2-furoic acid is a heterocyclic organic compound featuring a central furan ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position.[1][2] Its chemical structure, which combines an electron-withdrawing carboxylic acid group with an electron-donating methoxy-substituted aryl group, makes it a versatile and valuable building block in synthetic organic chemistry.[3] This compound serves as a key intermediate in the development of more complex molecules, particularly in the synthesis of novel heterocyclic systems and potential therapeutic agents.[3] Research has highlighted its utility as a precursor for compounds exhibiting significant antimicrobial and antifungal activities.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental properties of **5-(4-Methoxyphenyl)-2-furoic acid** are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

Identifiers and Molecular Properties

| Property | Value | Source |
|-------------------|----------------------------------------------------------------------------|--------|
| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid | [1] |
| Synonyms | 5-(4-methoxyphenyl)-2-furancarboxylic acid, 4-(5-Carboxyfuran-2-yl)anisole | [1][2] |
| CAS Number | 52938-99-5 | [1][2] |
| Molecular Formula | C ₁₂ H ₁₀ O ₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Canonical SMILES | <chem>COC1=CC=C(C=C1)C2=CC=C(C(=O)O)C2=O</chem> | [5] |
| InChIKey | YEBLYHKPTQJGEC-UHFFFAOYSA-N | [5] |

Physicochemical Data

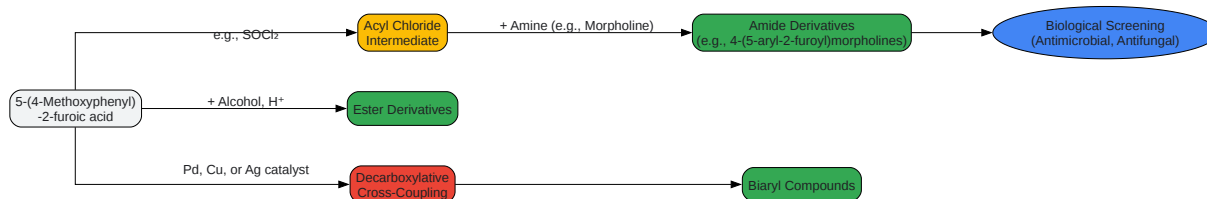
| Property | Value | Source |
|---------------|--------------------------------------------|--------|
| Melting Point | 182-186 °C (decomposes) | [2] |
| Boiling Point | 401.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.253 ± 0.06 g/cm ³ (Predicted) | [2] |
| pKa | 3.28 ± 0.10 (Predicted) | [2] |
| XlogP | 2.5 (Predicted) | [5] |

Reactivity and Chemical Transformations

The chemical reactivity of **5-(4-Methoxyphenyl)-2-furoic acid** is dominated by its two primary functional groups: the carboxylic acid and the furan ring. This dual functionality allows for a wide array of chemical transformations, making it a versatile scaffold in medicinal chemistry.[3]

- **Carboxylic Acid Moiety:** The carboxylic acid group is a versatile handle for transformations such as esterification, amidation, and reduction. It can be converted to its corresponding acyl chloride, which can then be reacted with various nucleophiles, such as morpholine, to produce amide derivatives.^[3] These derivatives have been investigated for their biological activities, with some showing notable antimicrobial and antifungal properties.^[3] Furthermore, the carboxylic acid group can participate in metal-catalyzed decarboxylative cross-coupling reactions, which use relatively inexpensive carboxylic acids as starting materials to form new carbon-carbon or carbon-heteroatom bonds.^[3]
- **Furan Ring:** The furan ring can act as a diene in Diels-Alder cycloadditions, allowing for the construction of complex polycyclic structures. The aryl substituent at the 5-position influences the electron density and reactivity of the furan core.

Below is a diagram illustrating the role of **5-(4-Methoxyphenyl)-2-furoic acid** as a versatile chemical intermediate.



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Figure 1: Chemical utility of **5-(4-Methoxyphenyl)-2-furoic acid**.

Experimental Protocols

General Synthesis via Suzuki Coupling

A common and effective method for the synthesis of 5-aryl-2-furoic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerates a variety of functional groups. The general protocol involves the coupling of a boronic acid with a halo-furoic acid derivative, followed by hydrolysis.

Materials:

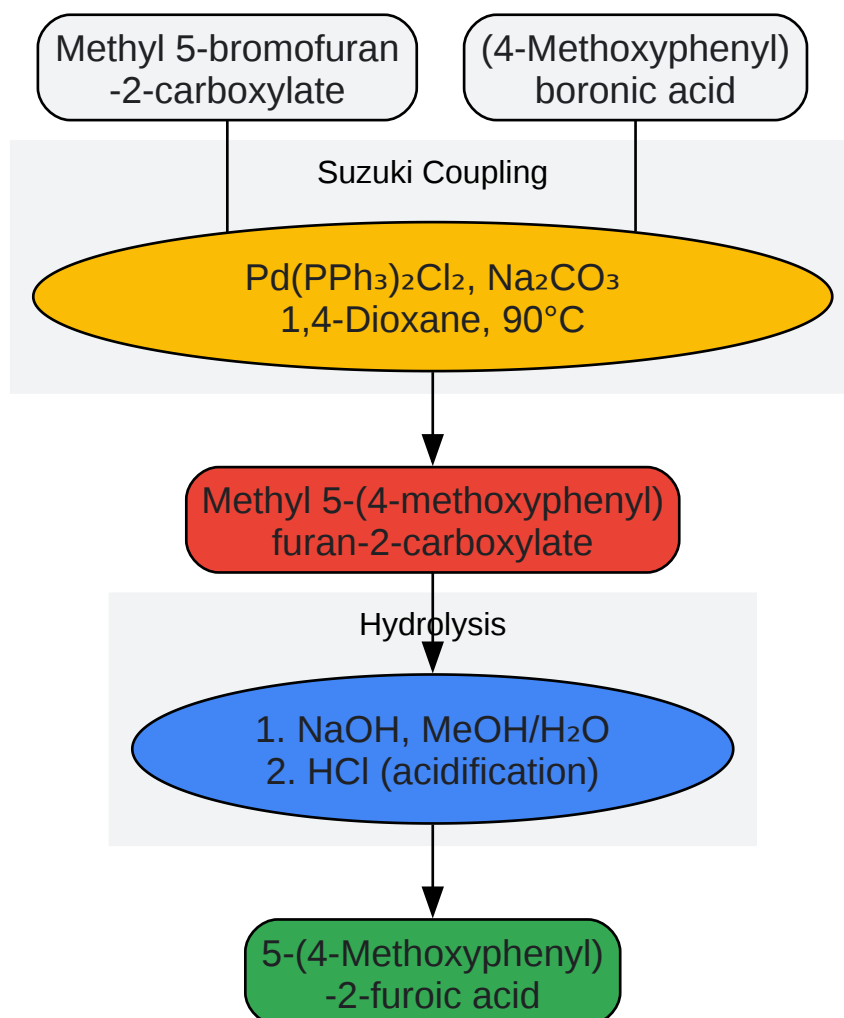
- Methyl 5-bromofuran-2-carboxylate
- (4-Methoxyphenyl)boronic acid
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Sodium carbonate (Na_2CO_3)
- 1,4-Dioxane (dry)
- Sodium hydroxide (NaOH)
- Methanol (MeOH) and Water (H_2O)

Protocol:

- **Coupling Reaction:** To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in dry 1,4-dioxane, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%).^[6]
- Add a 2 M aqueous solution of sodium carbonate (2.0 eq).^[6]
- Heat the resulting mixture at 90 °C under a nitrogen atmosphere and stir overnight.^[6]
- After the reaction is complete (monitored by TLC), cool the solution to room temperature and filter it through a pad of celite.^[6]
- Concentrate the filtrate under reduced pressure to yield the crude methyl 5-(4-methoxyphenyl)furan-2-carboxylate.
- **Hydrolysis:** Dissolve the crude ester in a mixture of methanol and water.^[6]

- Add sodium hydroxide (3.0 eq) to the solution and stir at room temperature until the hydrolysis is complete.[6]
- Acidify the reaction mixture with HCl to precipitate the product.
- Filter the solid, wash with water, and dry to obtain **5-(4-methoxyphenyl)-2-furoic acid**.

The following diagram outlines this synthetic workflow.



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Figure 2: General synthesis workflow for **5-(4-Methoxyphenyl)-2-furoic acid**.

Applications in Drug Discovery and Development

The furan scaffold is present in numerous biologically active compounds, making its derivatives attractive targets for drug discovery.[7] **5-(4-Methoxyphenyl)-2-furoic acid** is primarily utilized as a key building block for creating new chemical entities with potential therapeutic value.

- **Antimicrobial Agents:** Derivatives of 5-aryl-2-furoic acids have been synthesized and evaluated for their antimicrobial properties. For instance, amide and peptide derivatives have shown potent activity against Gram-positive bacteria like *Staphylococcus aureus* and *Bacillus subtilis*, Gram-negative bacteria such as *Pseudomonas aeruginosa*, and the pathogenic fungus *Candida albicans*. [3][4] The intermediate furan compounds have been found to inhibit the proliferation of *S. typhi* and *B. subtilis*. [8]

Safety and Handling

According to GHS classification, **5-(4-Methoxyphenyl)-2-furoic acid** is considered an irritant. [1][2]

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]
- **Precautionary Measures:** Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

5-(4-Methoxyphenyl)-2-furoic acid is a well-characterized organic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its defined chemical and physical properties, coupled with its versatile reactivity, make it an important intermediate for the synthesis of novel compounds, particularly those with antimicrobial activity. The synthetic protocols are well-established, allowing for its accessible incorporation into drug discovery pipelines.

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